ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an indole, thiophene, and aniline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a thiophene carboxylate under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aniline and indole moieties can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activities are of interest in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, thereby disrupting cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share the aniline moiety and exhibit similar biological activities, such as tubulin polymerization inhibition.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound also contains a benzylamino group and is studied for its potential therapeutic applications.
Uniqueness
Ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of indole, thiophene, and aniline moieties, which contribute to its diverse chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C31H27N3O4S |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-[2-(benzylamino)-2-oxoethyl]indol-3-yl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C31H27N3O4S/c1-2-38-31(37)28-29(36)26(39-30(28)33-23-13-7-4-8-14-23)17-22-19-34(25-16-10-9-15-24(22)25)20-27(35)32-18-21-11-5-3-6-12-21/h3-17,19,36H,2,18,20H2,1H3,(H,32,35)/b26-17-,33-30? |
InChI Key |
KPUGPXUPPMKDPA-NNJIMWGHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4)/SC1=NC5=CC=CC=C5)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4)SC1=NC5=CC=CC=C5)O |
Origin of Product |
United States |
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